molecular formula C10H9NO3 B11951582 4,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione CAS No. 59225-86-4

4,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione

Cat. No.: B11951582
CAS No.: 59225-86-4
M. Wt: 191.18 g/mol
InChI Key: TWDXOJOBVIGEOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione is a heterocyclic compound that features a fused pyridine and pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of 4-hydroxy-1-methylquinolin-2-one with propargylic alcohols in the presence of an acid catalyst . The reaction proceeds through a Friedel–Crafts-type allenylation followed by a cyclization sequence to form the desired pyrano[3,2-c]pyridine structure .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

4,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

4,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

CAS No.

59225-86-4

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

4,7-dimethyl-6H-pyrano[3,2-c]pyridine-2,5-dione

InChI

InChI=1S/C10H9NO3/c1-5-3-8(12)14-7-4-6(2)11-10(13)9(5)7/h3-4H,1-2H3,(H,11,13)

InChI Key

TWDXOJOBVIGEOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C(=O)NC(=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.